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molecular formula C10H9F3N2O B8335275 Amino-5-ethoxy-4-trifluoromethyl-benzonitrile

Amino-5-ethoxy-4-trifluoromethyl-benzonitrile

Cat. No. B8335275
M. Wt: 230.19 g/mol
InChI Key: LCVOEBRLAUJMEQ-UHFFFAOYSA-N
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Patent
US07645753B2

Procedure details

To a solution of 2-amino-5-ethoxy-4-trifluoromethyl-benzonitrile (31.62 g, 137.4 mmol, 1.0 equiv) in anhydrous THF (410 mL) was added isoamyl nitrite (40.4 mL, 302 mmol, 2.2 equiv) and the mixture was heated to reflux for 16 h. The solvent was removed by evaporation under reduced pressure to give an orange oil which was dissolved in a sat. solution of NaHCO3 and extracted three times with diethyl ether. The combined organic phases were washed with 1 N HCl and a sat. solution of sodium chloride and the organic phases dried over Na2SO4. Removal of the solvent by evaporation under reduced pressure left an orange oil which was purified by double Kugelrohr distillation (up to 160° C. bath temperature at 1.5 mbar) yielding 25.1 g (85%) of the title compound as a light yellow solid upon solidification. MS (EI): 185.1 [M]+.
Quantity
31.62 g
Type
reactant
Reaction Step One
Quantity
40.4 mL
Type
reactant
Reaction Step One
Name
Quantity
410 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[C:7](OCC)=[CH:6][C:3]=1[C:4]#[N:5].N([O:19][CH2:20][CH2:21]C(C)C)=O>C1COCC1.C([O-])(O)=O.[Na+]>[CH2:20]([O:19][C:2]1[CH:9]=[C:8]([C:10]([F:11])([F:12])[F:13])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5])[CH3:21] |f:3.4|

Inputs

Step One
Name
Quantity
31.62 g
Type
reactant
Smiles
NC1=C(C#N)C=C(C(=C1)C(F)(F)F)OCC
Name
Quantity
40.4 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
410 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an orange oil which
EXTRACTION
Type
EXTRACTION
Details
extracted three times with diethyl ether
WASH
Type
WASH
Details
The combined organic phases were washed with 1 N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a sat. solution of sodium chloride and the organic phases dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
by evaporation under reduced pressure
WAIT
Type
WAIT
Details
left an orange oil which
DISTILLATION
Type
DISTILLATION
Details
was purified by double Kugelrohr distillation (up to 160° C. bath temperature at 1.5 mbar)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(C#N)C=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 25.1 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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